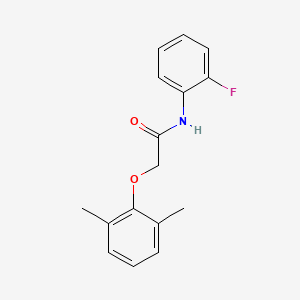![molecular formula C16H20N2O3S2 B5551229 N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide often involves the use of tert-butanesulfinyl intermediates due to their versatility in the asymmetric synthesis of amines. For instance, N-tert-Butanesulfinyl aldimines and ketimines have been shown to be exceedingly versatile intermediates for the asymmetric synthesis of amines, prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, especially those involving tert-butanesulfinyl groups, is characterized by the presence of tert-butyl and sulfonyl functional groups, which play a crucial role in their chemical behavior and reactivity. The tert-butyl group, in particular, is known for its steric bulk, influencing the molecular conformation and reactivity of these compounds.
Chemical Reactions and Properties
Compounds containing tert-butyl and sulfonyl groups, akin to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, participate in various chemical reactions, including nucleophilic additions, cycloadditions, and transformations involving the cleavage of the sulfonyl-nitrogen bond under mild acidic conditions. These reactions are pivotal in the synthesis of a wide range of enantioenriched amines and other derivatives (Gontcharov, Liu, & Sharpless, 1999).
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Asymmetric Synthesis of Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, closely related to the query compound, are used as precursors for the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. These compounds facilitate the addition of various organometallic reagents, enabling selective N- or O-deprotection for further synthetic transformations (Tang, Volkman, & Ellman, 2001).
Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, which share structural features with the compound , serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. These compounds are pivotal in generating highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, amino acids, and 1,2-amino alcohols, showcasing their utility in creating complex, biologically relevant molecules with high stereoselectivity (Ellman, Owens, & Tang, 2002).
Organocatalysis
Chiral Sulfinamides in Organocatalysis : The use of chiral sulfinamides, exemplified by tert-butanesulfinamide (a closely related chemical entity), highlights its application in asymmetric synthesis. This compound acts as a chiral auxiliary, enabling the formation of tert-butanesulfinyl imines with high yields. These imines react with various nucleophiles, guided by the tert-butanesulfinyl moiety as a chiral directing group, to produce products with high stereo- and diastereoselectivity. This showcases the compound's application in creating a variety of chiral building blocks, including amino alcohols and amino acids (Dinér, Sadhukhan, & Blomkvist, 2014).
Synthesis and Catalysis
Catalytic Aminohydroxylation and Aziridination : tert-Butylsulfonamide, structurally related to the target compound, acts as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound, through its sulfonyl-nitrogen bond, facilitates the generation of a variety of functionalized olefins, demonstrating its utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).
properties
IUPAC Name |
N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-16(2,3)17-15(19)12-7-9-13(10-8-12)18(4)23(20,21)14-6-5-11-22-14/h5-11H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVWVLXWUKUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)


![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)




![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)